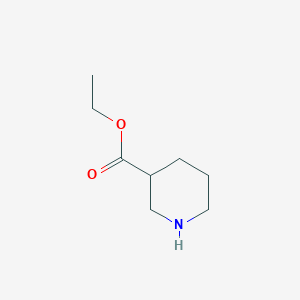

Ethyl piperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316669 | |

| Record name | Ethyl nipecotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-62-2, 71962-74-8 | |

| Record name | Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidine-3-carboxylate (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5006-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl nipecotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Piperidine-3-carboxylate Derivatives from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for converting diethyl malonate into a key piperidine intermediate, ethyl 2-oxo-3-piperidinecarboxylate. This route is of significant interest in medicinal chemistry for the synthesis of various therapeutic agents. The guide details the core chemical transformations, provides structured quantitative data, and presents detailed experimental protocols.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Ethyl piperidine-3-carboxylate and its derivatives are crucial building blocks for synthesizing a wide range of biologically active molecules. This guide focuses on a robust and industrially applicable synthesis starting from the readily available and versatile reagent, diethyl malonate.

The principal synthetic strategy involves a two-step sequence:

-

Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to acrylonitrile to furnish diethyl 2-(2-cyanoethyl)malonate.

-

Reductive Cyclization: The subsequent intramolecular reductive cyclization of the cyano-diester intermediate to yield ethyl 2-oxo-3-piperidinecarboxylate.

This pathway is advantageous due to the accessibility of starting materials and the potential for high overall yields.[1]

Synthetic Pathway Overview

The overall transformation from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate is depicted below. This process involves the formation of a key carbon-carbon bond via a Michael addition, followed by a reductive amination and subsequent intramolecular cyclization to form the piperidine ring.

Caption: Overall synthetic scheme from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate.

Detailed Reaction Steps and Experimental Protocols

Step 1: Michael Addition of Diethyl Malonate to Acrylonitrile

The first step is the formation of diethyl 2-(2-cyanoethyl)malonate through a Michael addition reaction. This reaction involves the 1,4-addition of the enolate of diethyl malonate to the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically catalyzed by a base.

Caption: Workflow for the Michael addition of diethyl malonate and acrylonitrile.

Experimental Protocol: Synthesis of Diethyl 2-(2-cyanoethyl)malonate [1]

-

Reaction Setup: To a suitable reaction vessel, add diethyl malonate and an alkali catalyst. The amount of catalyst should be between 0.3% and 3% of the weight of the diethyl malonate.

-

Reagent Addition: While maintaining the reaction temperature between 10-50 °C (preferably 30-35 °C), slowly add acrylonitrile dropwise to the mixture. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5 to 1:8.5.

-

Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC-MS) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized. The product, diethyl 2-(2-cyanoethyl)malonate, can then be isolated and purified, often through vacuum distillation.

Table 1: Summary of Michael Addition Reaction Parameters

| Parameter | Value | Reference |

| Reactants | Diethyl malonate, Acrylonitrile | [1] |

| Catalyst | NaOC(CH₃)₃ or KOC(CH₃)₃ | [1] |

| Catalyst Loading | 0.3-3% (w/w of diethyl malonate) | [1] |

| Temperature | 10-50 °C (Optimal: 30-35 °C) | [1] |

| Reactant Ratio | Acrylonitrile:Diethyl Malonate (1:7.5-8.5 w/w) | [1] |

| Product | Diethyl 2-(2-cyanoethyl)malonate | [1] |

Step 2: Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate

The second step involves the reductive cyclization of the intermediate to form the desired piperidine ring. This transformation is achieved through catalytic hydrogenation, where the nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with one of the ester groups to form a lactam.

Caption: Workflow for the reductive cyclization to form the piperidone ring.

Experimental Protocol: Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate [1]

-

Reaction Setup: In a high-pressure reactor, charge diethyl 2-(2-cyanoethyl)malonate, an organic solvent (e.g., isopropanol), and a Raney cobalt catalyst. The weight ratio of the organic solvent to the starting material should be between 1:1 and 10:1, and the weight ratio of the catalyst to the starting material should be between 0.1:1 and 0.15:1.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 25-40 kg/cm ².

-

Reaction: Heat the mixture to a temperature between 75-130 °C (preferably 75-105 °C) with stirring.

-

Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. The solvent can be removed under reduced pressure. The crude product is then purified by recrystallization to yield ethyl 2-oxo-3-piperidinecarboxylate.[1]

Table 2: Summary of Reductive Cyclization Reaction Parameters

| Parameter | Value | Reference |

| Reactant | Diethyl 2-(2-cyanoethyl)malonate | [1] |

| Catalyst | Raney Cobalt | [1] |

| Catalyst Loading | 0.1-0.15 (w/w of reactant) | [1] |

| Solvent | Isopropanol | [1] |

| Solvent Ratio | 1:1 to 10:1 (w/w to reactant) | [1] |

| Hydrogen Pressure | 25-40 kg/cm ² | [1] |

| Temperature | 75-130 °C (Optimal: 75-105 °C) | [1] |

| Product | Ethyl 2-oxo-3-piperidinecarboxylate | [1] |

| Overall Yield | >77% (from diethyl malonate) | [1] |

Safety Considerations

-

Acrylonitrile: is a toxic and flammable chemical. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Alkali Catalysts (e.g., Sodium tert-butoxide): are corrosive and moisture-sensitive. Handle in an inert atmosphere.

-

Raney Cobalt: is pyrophoric when dry and should be handled as a slurry in a suitable solvent. It is also a hydrogenation catalyst and requires proper handling procedures for high-pressure reactions.

-

High-Pressure Hydrogenation: should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.

Conclusion

The synthesis of ethyl 2-oxo-3-piperidinecarboxylate from diethyl malonate via a Michael addition with acrylonitrile followed by a Raney cobalt-catalyzed reductive cyclization is a highly efficient and scalable route. The simple and readily available starting materials, coupled with high reported yields, make this pathway particularly attractive for industrial applications in the synthesis of pharmaceutical intermediates. The detailed protocols and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to implement and optimize this valuable synthetic transformation.

References

An In-depth Technical Guide on the Structural Analysis of (S)-Ethyl Piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (S)-Ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of various pharmaceuticals. This document outlines its physicochemical properties, detailed spectroscopic data, and experimental protocols for its synthesis and purification.

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a versatile heterocyclic compound widely utilized in medicinal chemistry.[1] Its rigid piperidine core and chiral center make it an important intermediate in the asymmetric synthesis of complex, biologically active molecules, particularly those targeting the central nervous system.[1] A thorough understanding of its structural characteristics is crucial for its effective application in drug design and development.

Physicochemical Properties

(S)-Ethyl piperidine-3-carboxylate is a colorless to yellow clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 157.21 g/mol | PubChem[2] |

| CAS Number | 37675-18-6 | Sigma-Aldrich[3] |

| Density | 1.043 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.471 | Sigma-Aldrich[3] |

| Boiling Point | 102-104 °C at 7 mmHg | ChemBK[4] |

Structural Analysis

The structural elucidation of (S)-Ethyl piperidine-3-carboxylate relies on a combination of spectroscopic techniques and computational analysis.

As of the latest literature review, a publicly available crystal structure for (S)-Ethyl piperidine-3-carboxylate could not be identified. However, analysis of closely related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveals that the piperidine ring typically adopts a chair conformation.[5][6] In this conformation, the ethyl carboxylate group would preferentially occupy an equatorial position to minimize steric hindrance.[6] Computational modeling can provide theoretical bond lengths and angles, which are essential for understanding its three-dimensional structure.

Note: The following table would ideally be populated with experimental crystallographic data. In its absence, these values would be derived from computational chemistry.

| Parameter | Value (Calculated) |

| C-N Bond Length | Value |

| C-C Bond Length | Value |

| C=O Bond Length | Value |

| C-O Bond Length | Value |

| C-N-C Bond Angle | Value |

| O-C-C Bond Angle | Value |

| Dihedral Angles | Value |

The ATR-IR spectrum of (S)-Ethyl piperidine-3-carboxylate provides key information about its functional groups. The spectrum is available on PubChem, sourced from Aldrich.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (secondary amine) |

| ~2940 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Note: The above values are approximate and based on typical IR absorption regions for the respective functional groups. The actual spectrum can be accessed through the provided source.

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.0-3.2 | Multiplet | 2H | Piperidine H2, H6 (axial) |

| ~2.6-2.8 | Multiplet | 2H | Piperidine H2, H6 (equatorial) |

| ~2.5 | Multiplet | 1H | Piperidine H3 |

| ~1.5-2.0 | Multiplet | 4H | Piperidine H4, H5 |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

| ~1.0-2.5 | Broad Singlet | 1H | N-H |

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~174 | C=O (ester) |

| ~60 | -OCH₂CH₃ |

| ~45-50 | Piperidine C2, C6 |

| ~40-45 | Piperidine C3 |

| ~25-30 | Piperidine C4, C5 |

| ~14 | -OCH₂CH₃ |

While a specific mass spectrum for (S)-Ethyl piperidine-3-carboxylate is not available in the searched literature, the NIST WebBook provides a spectrum for the isomeric ethyl piperidine-4-carboxylate, which can offer insights into potential fragmentation patterns.[7] The molecular ion peak [M]⁺ would be expected at m/z 157. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73).

| m/z | Proposed Fragment |

| 157 | [M]⁺ |

| 112 | [M - OCH₂CH₃]⁺ |

| 84 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The synthesis of enantiomerically pure (S)-Ethyl piperidine-3-carboxylate is typically achieved through the resolution of the racemic mixture, commonly known as ethyl nipecotate.

A common method for the synthesis of racemic ethyl nipecotate is the Fischer esterification of nipecotic acid.

Materials:

-

Nipecotic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Suspend nipecotic acid in a 5-fold excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl nipecotate.

-

Purify the crude product by vacuum distillation.

The resolution of racemic ethyl nipecotate can be effectively carried out using a chiral resolving agent such as (+)-dibenzoyl-D-tartaric acid.[8]

Materials:

-

Racemic ethyl nipecotate

-

(+)-Dibenzoyl-D-tartaric acid

-

Ethanol (or other suitable solvent)

-

Base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction

Procedure:

-

Dissolve racemic ethyl nipecotate in ethanol.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-dibenzoyl-D-tartaric acid in ethanol.[8]

-

Slowly add the tartaric acid solution to the ethyl nipecotate solution with stirring.

-

The diastereomeric salt of the (S)-enantiomer will preferentially crystallize. The crystallization can be induced by cooling the solution.

-

Isolate the precipitated salt by filtration and wash with cold ethanol.

-

To recover the free base, dissolve the diastereomeric salt in water and basify the solution.

-

Extract the aqueous solution with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to yield enantiomerically enriched (S)-Ethyl piperidine-3-carboxylate.

Visualizations

The following diagram illustrates the workflow for the synthesis and chiral resolution of (S)-Ethyl piperidine-3-carboxylate.

Caption: Workflow for the synthesis and resolution of (S)-Ethyl piperidine-3-carboxylate.

This diagram illustrates the principle of chiral resolution via diastereomeric salt formation.

Caption: Logical relationship of chiral resolution by diastereomeric salt formation.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Ethyl Piperidine-3-Carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on ethyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. This document covers its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, with a focus on its enantiomeric forms, (R)- and (S)-ethyl piperidine-3-carboxylate.

Chemical and Physical Properties

This compound, also known as ethyl nipecotate, exists as a racemic mixture or as individual enantiomers. The physical and chemical properties can vary slightly between the different forms. The following tables summarize the key quantitative data for the racemic, (R)-, and (S)-isomers.

Table 1: General and Racemic this compound Properties

| Property | Value |

| CAS Number | 71962-74-8 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 102-104 °C at 7 mmHg |

Table 2: (R)-Ethyl Piperidine-3-Carboxylate Properties

| Property | Value |

| CAS Number | 25137-01-3[1] |

| Synonyms | (R)-(-)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester |

| Purity | ≥97% |

| Density | 1.092 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 (lit.) |

| Flash Point | 104 °C (219.2 °F) |

Table 3: (S)-Ethyl Piperidine-3-Carboxylate Properties

| Property | Value |

| CAS Number | 37675-18-6 |

| Synonyms | (S)-(+)-Ethyl nipecotate, (S)-3-Piperidinecarboxylic acid ethyl ester |

| Purity | ≥97% |

| Density | 1.043 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 |

| Flash Point | 76.7 °C (170.1 °F) |

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. Below are detailed methodologies for the synthesis of the racemic mixture and the resolution to obtain the individual enantiomers.

Synthesis of Racemic this compound (Ethyl Nipecotate) via Hydrogenation of Ethyl Nicotinate

This protocol describes the catalytic hydrogenation of ethyl nicotinate to produce racemic this compound.

Materials:

-

Ethyl nicotinate

-

Ethanol (or other suitable solvent like methylcyclohexane or dioxane)[2]

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

High-pressure hydrogenation apparatus (e.g., Parr autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve ethyl nicotinate in a suitable solvent (e.g., ethanol). The concentration can be optimized, with some studies using up to 0.4 M solutions.[3]

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading should be optimized for the specific reaction scale.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 150-300 atmospheres).[2]

-

Heat the reaction mixture to the target temperature (e.g., 165 °C) with stirring.[2]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

This protocol outlines a method for separating the enantiomers of this compound using a chiral resolving agent. A common method involves diastereomeric salt formation with a chiral acid.[4]

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)[4]

-

Suitable solvent for crystallization (e.g., ethanol)

-

Base (e.g., sodium carbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to the solution. The stoichiometry may need to be optimized.

-

Heat the mixture to dissolve all components, and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. These crystals will be enriched in one of the enantiomers. The mother liquor will be enriched in the other.

-

To recover the free base, dissolve the collected crystals in water and add a base (e.g., 15% sodium carbonate solution) to neutralize the chiral acid.[5]

-

Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) can be determined using chiral HPLC.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Both (R)- and (S)-ethyl piperidine-3-carboxylate are utilized as reactants in the synthesis of DPP-4 inhibitors.[1] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making this class of drugs effective for the treatment of type 2 diabetes.[8]

Caption: Mechanism of action of DPP-4 inhibitors derived from this compound.

Role in the GABAergic System

Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known to act as GABA uptake inhibitors.[9] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission. This mechanism of action is relevant for the development of drugs with anticonvulsant and anxiolytic properties. (R)-Ethyl piperidine-3-carboxylate is specifically mentioned as a reactant for the synthesis of GABA uptake inhibitors.

Caption: Role of this compound derivatives as GABA uptake inhibitors.

Other Applications

Derivatives of this compound have been investigated for a variety of other pharmacological activities, including:

-

Serotonin and noradrenaline reuptake inhibitors

-

JAK2 inhibitors

-

Human tryptase inhibitors

-

Anti-thrombotic agents

-

Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders

This technical guide provides a comprehensive overview of this compound, highlighting its importance as a versatile building block in medicinal chemistry. The provided data and protocols are intended to support researchers and drug development professionals in their work with this key chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nipecotate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nipecotate, also known as ethyl piperidine-3-carboxylate, is a crucial chiral building block and synthetic intermediate in the fields of medicinal chemistry and drug development. As the ethyl ester of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, Ethyl nipecotate serves as a key precursor for the synthesis of various neurologically active compounds. Its chemical structure, featuring a piperidine ring and an ester functional group, provides a versatile scaffold for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl nipecotate, detailed experimental protocols for their determination, and insights into its role in GABAergic signaling.

Physical Properties

The physical characteristics of Ethyl nipecotate are fundamental to its handling, formulation, and application in research and development. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |

| Molar Mass | 157.21 g/mol | [1][2][3] |

| Appearance | Clear colorless to yellow-brown liquid | [1][2] |

| Melting Point | 165-167 °C | [1][2][3] |

| Boiling Point | 102-104 °C at 7 mmHg | [1][2][3] |

| Density | 1.012 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.460 | [1][3] |

| Flash Point | 195 °F (90.6 °C) | [1][2] |

| Water Solubility | Miscible | [1][2] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |

| pKa | 9.35 ± 0.10 (Predicted) | [1][3] |

| Vapor Pressure | 7.78 Pa at 25 °C | [1][3] |

Chemical Properties and Reactions

Ethyl nipecotate's chemical behavior is dictated by its secondary amine and ester functional groups, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of racemic Ethyl nipecotate can be achieved through a multi-step process. A common route involves the reduction of ethyl nicotinate. The resolution of the racemic mixture to obtain specific enantiomers, which often exhibit distinct pharmacological activities, is a critical step in the synthesis of chiral drugs. This is frequently accomplished through fractional crystallization using a chiral resolving agent like dibenzoyl-L-tartaric acid.

Chemical Reactions

The secondary amine of the piperidine ring can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield nipecotic acid and ethanol. It can also be converted to amides or other esters through transesterification.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of Ethyl nipecotate.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For substances that are liquids at room temperature, this is often determined as the freezing point.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (for liquid samples)

Procedure:

-

If the sample is a liquid at room temperature, cool a small amount in a test tube using a cooling bath (e.g., ice-salt mixture) until it solidifies.

-

Introduce a small amount of the solidified Ethyl nipecotate into a capillary tube.

-

Tap the capillary tube gently to pack the sample at the bottom.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As Ethyl nipecotate has a high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Round-bottom flask

-

Condenser

-

Thermometer (calibrated)

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Place a small volume of Ethyl nipecotate and a boiling chip into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Gradually apply vacuum to the system and record the pressure using the manometer.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the recorded pressure.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to be tested into a clean test tube.

-

Add a small, known amount of Ethyl nipecotate (e.g., 0.1 mL) to the solvent.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

-

Observe the mixture for the presence of a single, clear phase (miscible/soluble) or two distinct layers/cloudiness (immiscible/insoluble).

-

Repeat the procedure with various polar and non-polar solvents to determine the solubility profile.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl nipecotate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As Ethyl nipecotate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of Ethyl nipecotate in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and acquire the mass spectrum.

Role in GABAergic Signaling

Ethyl nipecotate is a pro-drug of nipecotic acid, a potent inhibitor of the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, nipecotic acid increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.

Conclusion

Ethyl nipecotate is a compound of significant interest in the field of neuroscience and drug discovery. Its well-defined physical and chemical properties, coupled with its role as a precursor to a potent GABA reuptake inhibitor, make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its key characteristics, standardized protocols for their measurement, and a clear visualization of its mechanism of action within the GABAergic system. A thorough understanding of these aspects is essential for the effective utilization of Ethyl nipecotate in the synthesis of novel therapeutic agents and for advancing our understanding of neurological function and disease.

References

Unlocking the Structural Nuances of Ethyl Piperidine-3-Carboxylate: A Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl piperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and a clear presentation of spectral data to facilitate structural elucidation and characterization.

¹H and ¹³C NMR Spectral Data Analysis

The structural integrity of this compound can be thoroughly examined through the lens of NMR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR analyses, providing a clear and concise reference for chemical shift assignments, signal multiplicities, and coupling constants.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.07 | Quartet (q) | 6.9 | 2H | -OCH₂CH₃ |

| 3.02 | Broad Doublet (broad d) | 12.3 | 1H | Piperidine Ring H |

| 2.87 – 2.70 | Multiplet (m) | - | 2H | Piperidine Ring H |

| 2.58 | Broad Triplet (broad t) | 11.2 | 1H | Piperidine Ring H |

| 2.44 – 2.34 | Broad Multiplet (broad m) | - | 1H | Piperidine Ring H |

| 1.98 – 1.88 | Broad Multiplet (broad m) | - | 1H | Piperidine Ring H |

| 1.70 – 1.56 | Multiplet (m) | - | 2H | Piperidine Ring H |

| 1.48 – 1.35 | Multiplet (m) | - | 1H | Piperidine Ring H |

| 1.19 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

Note: Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.26 | C=O |

| 60.59 | -OCH₂CH₃ |

| 47.37 | Piperidine Ring C |

| 45.57 | Piperidine Ring C |

| 41.52 | Piperidine Ring C |

| 26.85 | Piperidine Ring C |

| 24.67 | Piperidine Ring C |

| 13.96 | -OCH₂CH₃ |

Note: Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following section outlines a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

NMR Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was processed using standard Fourier transform techniques.

The workflow for a typical NMR experiment is outlined in the diagram below.

Structural and Spectral Correlations

The chemical structure of this compound directly influences its NMR spectra. The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram below illustrates the logical relationship between the molecular structure and the observed NMR signals.

References

A Technical Guide to the Biological Activities of Ethyl Piperidine-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile building block for designing novel therapeutics.[1] Among these, derivatives of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) have garnered significant interest. These derivatives serve as key intermediates and core structures for compounds targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and osteoporosis.[2][3][4]

This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support the ongoing research and development of next-generation therapeutics based on this versatile scaffold.

Anticancer Activity

Piperidine derivatives are integral to numerous anticancer agents, modulating critical signaling pathways, inducing programmed cell death (apoptosis), and arresting the cell cycle.[1][5] Derivatives of the piperidine-3-carboxamide scaffold, in particular, have shown promise in targeting melanoma and other cancers by inducing a non-proliferative state known as cellular senescence.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and antiproliferative activities of various piperidine-3-carboxylate and related piperidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are key metrics of a compound's potency.

| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 1 (N-arylpiperidine-3-carboxamide) | A375 | Human Melanoma | IC50 = 0.88 | [3] |

| Compound 1 (N-arylpiperidine-3-carboxamide) | A375 | Human Melanoma | EC50 = 1.24 (Senescence) | [3] |

| Compound 20 (S-isomer of Cmpd 1) | A375 | Human Melanoma | EC50 = 0.27 (Senescence) | [3] |

| Compound 54 (S-isomer, pyridine B-ring) | A375 | Human Melanoma | IC50 = 0.03 | [3] |

| Compound 54 (S-isomer, pyridine B-ring) | A375 | Human Melanoma | EC50 = 0.04 (Senescence) | [3] |

| DTPEP | MCF-7 | Breast (ER+) | IC50 = 0.8 ± 0.04 | [1] |

| DTPEP | MDA-MB-231 | Breast (ER-) | IC50 = 1.2 ± 0.12 | [1] |

| Compound 17a | PC3 | Prostate | IC50 = 0.81 | [1] |

| Compound 17a | MGC803 | Gastric | IC50 = 1.09 | [1] |

| Compound 17a | MCF-7 | Breast | IC50 = 1.30 | [1] |

| Compound 16 | 786-0 | Kidney | GI50 = 0.4 (µg/mL) | [1] |

| Compound 16 | HT29 | Colon | GI50 = 4.1 (µg/mL) | [1] |

| CLEFMA | - | Lung Cancer | - | [5] |

| Pyridinyl Carboxamide 10 | HCT-116 | Colon | IC50 = 1.01 | [6] |

| Anthraquinone Carboxamide 12 | K-562 | Leukemia | IC50 = 0.33 | [6] |

Neuroprotective and Anti-Alzheimer's Activity

This compound (ethyl nipecotate) is a known GABA reuptake inhibitor and has been used as a starting point for developing multi-target agents against neurodegenerative disorders like Alzheimer's disease.[2] The therapeutic strategy often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters, as well as mitigating oxidative stress and inflammation.[2][7]

Quantitative Neuroprotective Activity Data

The table below presents the inhibitory activities of various this compound derivatives against cholinesterase enzymes and other targets relevant to Alzheimer's disease.

| Derivative/Compound | Target Enzyme/Activity | IC50 (µM) | Reference |

| Piperidine-3-carboxamide Derivative | Acetylcholinesterase (AChE) | As low as 47 | [2] |

| Compound 3g (Hydrazone derivative) | Acetylcholinesterase (AChE) | 4.32 | [7] |

| Compound 3j (Hydrazone derivative) | Butyrylcholinesterase (BuChE) | 1.27 | [7] |

| Compound 4e (Isoxazole-3-carboxamide) | Acetylcholinesterase (AChE) | 16.07 | [8] |

| Compound 4e (Isoxazole-3-carboxamide) | Butyrylcholinesterase (BuChE) | 15.16 | [8] |

| Compound 5d (Benzamide derivative) | Acetylcholinesterase (AChE) | 0.013 (13 nM) | [9] |

Anti-Osteoporosis Activity

Bone-related disorders such as osteoporosis are characterized by excessive bone resorption by osteoclasts. Cathepsin K (CatK) is a cysteine protease highly expressed in osteoclasts and is a key target for anti-resorptive therapies. Novel piperidine-3-carboxamide derivatives have been synthesized and identified as potent Cathepsin K inhibitors.[4]

Quantitative Anti-Osteoporosis Activity Data

| Derivative/Compound | Target Enzyme | IC50 (µM) | Key Finding | Reference |

| Compound H-9 | Cathepsin K | 0.08 | Downregulated CatK expression in RANKL-induced RAW264.7 cells. | [4] |

Other Biological Activities

The versatile piperidine scaffold has been explored for a range of other therapeutic applications, including analgesic, antiplatelet, and antimicrobial activities.

Quantitative Data on Other Activities

| Derivative/Compound | Biological Activity | Target/Assay | IC50 (mM/µM) | Reference |

| Compound PD5 | Antiplatelet | Platelet Aggregating Factor | IC50 = 0.06 mM | [10] |

| Compound PD3 | Antiplatelet | Platelet Aggregating Factor | IC50 = 80 mM | [10] |

| Compound 8 | Antioxidant | DPPH Scavenging | 78% scavenging at 1000 µg/ml | [11] |

| Compound 2a | PPARγ Agonist | Ligand Screening Assay | IC50 = 2.43 µM | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated by their modulation of crucial intracellular signaling pathways. In cancer, these compounds can trigger apoptosis by interfering with pathways like PI3K/Akt and regulating pro- and anti-apoptotic proteins.[5][13]

Caption: A general workflow for the biological screening of novel piperidine compounds.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation; its over-activation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this pathway, leading to decreased cancer cell survival.[5][13]

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Caspase-Dependent Apoptotic Pathway

Many anticancer piperidine derivatives induce apoptosis by modulating the balance of the Bcl-2 family of proteins.[5] They can increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, activating a caspase cascade that culminates in cell death.[5][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

Ethyl piperidine-3-carboxylate as a chiral building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, has emerged as a valuable and versatile chiral building block in the landscape of medicinal chemistry. Its inherent chirality and the conformational constraints of the piperidine ring make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Physicochemical Properties and Chiral Forms

This compound is a colorless to pale yellow liquid, soluble in common organic solvents.[1] It is commercially available in its racemic form as well as in its enantiomerically pure (R) and (S) forms. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Density ((S)-form) | 1.043 g/mL at 25 °C | |

| Refractive Index ((S)-form, n20/D) | 1.471 | |

| CAS Number (S)-form | 37675-18-6 | |

| CAS Number (R)-form | 25137-01-3 | |

| CAS Number (racemic) | 5006-62-2 | [2] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step in its application as a chiral building block. Both enantioselective synthesis and chiral resolution of the racemate are common strategies employed.

Enantioselective Synthesis

Asymmetric hydrogenation of corresponding prochiral precursors is a prominent method for the enantioselective synthesis of chiral piperidine derivatives. While specific high-yield protocols for the direct asymmetric hydrogenation to this compound are not extensively detailed in the readily available literature, this approach remains a key strategy in chiral synthesis.

Chiral Resolution of Racemic Ethyl Nipecotate

Classical resolution using chiral resolving agents and enzymatic kinetic resolution are well-established methods to obtain the desired enantiomers of ethyl nipecotate.

2.2.1. Classical Resolution with Di-benzoyl-L-tartaric Acid

A widely used and effective method for the resolution of racemic ethyl nipecotate involves the formation of diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid.[3][4] The differential solubility of these salts allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid [3]

-

Salt Formation: Dissolve racemic ethyl nipecotate (1.0 equiv) in a suitable solvent, such as aqueous ethanol.

-

Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.5 equiv) in the same solvent. The temperature may rise upon addition.

-

Heat the mixture until a clear solution is obtained (e.g., ~76 °C).

-

Crystallization: Allow the solution to cool gradually to room temperature. Seeding with pre-formed crystals of the desired diastereomeric salt can be beneficial to induce crystallization.

-

Stir the mixture for an extended period (e.g., 18 hours) to allow for complete precipitation of the less soluble diastereomeric salt.

-

Isolation: Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

-

Liberation of the Free Base: Treat the isolated salt with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the (S)-ethyl nipecotate.

-

Extraction: Extract the free base into an organic solvent (e.g., MTBE).

-

Purification: Dry the organic extracts, filter, and concentrate in vacuo to obtain the enantioenriched (S)-ethyl nipecotate. Enantiomeric excess (e.e.) of ≥98% can be achieved.[3]

Quantitative Data for Classical Resolution

| Resolving Agent | Enantiomer Obtained | Enantiomeric Excess (e.e.) | Overall Yield | Reference |

| Di-benzoyl-L-tartaric acid | (S)-ethyl nipecotate | ≥98% | ~35% (based on 100% theory) | [3] |

| (D)-tartaric acid | (S)-ethyl nipecotate | 98.5% | 84.3% (from (S)-enriched mixture) | [5] |

2.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. For instance, Novozym 435 (immobilized Candida antarctica lipase B) has been shown to preferentially hydrolyze (R)-ethyl nipecotate.[5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate [5][6][7]

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic ethyl nipecotate in a phosphate buffer (e.g., pH 7.0).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 6 hours).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

-

Work-up: After reaching the desired conversion (ideally close to 50%), separate the enzyme by filtration.

-

Separation: Acidify the aqueous phase and extract the hydrolyzed (R)-nipecotic acid. Basify the aqueous phase and extract the unreacted (S)-ethyl nipecotate into an organic solvent.

-

Purification: Purify the separated fractions by appropriate methods such as distillation or chromatography.

Quantitative Data for Enzymatic Kinetic Resolution

| Enzyme | Reaction | Enantiomer Enriched | e.e. of Substrate (ees) | e.e. of Product (eep) | Conversion | Reference |

| Novozym 435 | Hydrolysis | (S)-ethyl nipecotate | 68.9% | 69.5% | 49.8% | [5] |

Applications in Medicinal Chemistry

The chiral piperidine scaffold of this compound is a key structural motif in several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion. The (R)-enantiomer of this compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors, including Sitagliptin.[8]

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 Inhibition Pathway.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are involved in cytokine signaling pathways that regulate inflammation and immunity. Aberrant JAK/STAT signaling is implicated in various autoimmune diseases and cancers. The piperidine-3-carboxylate scaffold has been utilized in the development of JAK inhibitors.

JAK/STAT Signaling Pathway and Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.[1][9][10][11][12]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions. They act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain. The piperidine-3-carboxylate moiety has been incorporated into the design of novel SNRIs.

Experimental Workflows

The successful application of this compound in drug synthesis relies on a well-defined experimental workflow, from chiral resolution to the final active pharmaceutical ingredient (API).

Workflow for Chiral Resolution and Subsequent Synthesis

Caption: General workflow for chiral synthesis.

Conclusion

This compound has proven to be a cornerstone chiral building block in the synthesis of a multitude of important pharmaceutical agents. Its ready availability in both racemic and enantiopure forms, coupled with its versatile reactivity, allows for the construction of complex molecular architectures with high stereochemical control. The continued exploration of new synthetic methodologies and applications of this scaffold will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. This guide has provided a technical overview to aid researchers and scientists in harnessing the full potential of this compound in their drug discovery and development endeavors.

References

- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-piperidinecarboxylate sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

The Stereochemistry of Ethyl (S)-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-piperidine-3-carboxylate, a pivotal chiral building block in modern medicinal chemistry, holds a significant position in the synthesis of a multitude of pharmaceutical agents, including DPP-4, JAK2, and serotonin-noradrenaline reuptake inhibitors. Its stereochemical integrity is paramount to the efficacy and safety of these therapeutics. This technical guide provides an in-depth exploration of the stereochemistry of Ethyl (S)-piperidine-3-carboxylate, detailing its synthesis, chiral resolution, and comprehensive analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and curated data to support their endeavors.

Physicochemical and Stereochemical Properties

Ethyl (S)-piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral heterocyclic ester. The stereocenter at the C3 position of the piperidine ring dictates the molecule's three-dimensional orientation and its interaction with biological targets.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂[1] |

| Molecular Weight | 157.21 g/mol [1] |

| CAS Number | 37675-18-6[1] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.043 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.471 |

| Boiling Point | 102-104 °C at 7 mmHg |

| SMILES | CCOC(=O)[C@H]1CCCNC1[1] |

| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N[1] |

| Optical Rotation ([α]D) | The (S)-enantiomer is also referred to as (S)-(+)-Ethyl nipecotate, indicating a positive optical rotation.[1] A specific value is dependent on the solvent and concentration. |

Synthesis of Racemic Ethyl Piperidine-3-carboxylate

The precursor to the enantiomerically pure (S)-form is the racemic mixture of this compound. A common and efficient method for its synthesis is the catalytic hydrogenation of ethyl nicotinate.

Experimental Protocol: Hydrogenation of Ethyl Nicotinate

Materials:

-

Ethyl nicotinate

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in ethanol.

-

Add a catalytic amount of PtO₂ or Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield racemic this compound as an oil.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. Classical resolution using a chiral resolving agent is a widely employed and effective method.

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

This protocol is adapted from a patented method for the resolution of ethyl nipecotate.

Materials:

-

Racemic (±) ethyl nipecotate

-

Di-benzoyl-L-tartaric acid

-

91% aqueous 2B-ethanol

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Charge a reaction vessel with racemic (±) ethyl nipecotate and 91% aqueous 2B-ethanol.

-

Prepare a slurry of di-benzoyl-L-tartaric acid in 91% aqueous 2B-ethanol and add it to the ethyl nipecotate solution. An exothermic reaction will occur.

-

Heat the resulting mixture to achieve complete dissolution.

-

Allow the solution to cool slowly to room temperature to facilitate the precipitation of the diastereomeric salt of the (S)-enantiomer.

-

Stir the mixture for an extended period (e.g., 18 hours) after the onset of precipitation to ensure complete crystallization.

-

Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

-

The free base, Ethyl (S)-piperidine-3-carboxylate, can be liberated from the salt by treatment with a suitable base (e.g., sodium carbonate solution) and extraction with an organic solvent.

Logical Workflow for Chiral Resolution

Caption: Workflow for the classical resolution of racemic this compound.

Analytical Characterization

The stereochemical purity and identity of Ethyl (S)-piperidine-3-carboxylate are confirmed through various analytical techniques.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[2] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[2] A blog post also indicates the carbonyl peak appears at 174.37 ppm.[3] |

| IR | The infrared spectrum shows a characteristic C=O stretching vibration for the ester group around 1728 cm⁻¹.[3] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.

Experimental Protocol: Chiral HPLC Analysis

| Parameter | Condition |

| Column | Chiralpak IC |

| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Resolution (Rs) | > 3.5 between enantiomers |

Conclusion

The stereochemistry of Ethyl (S)-piperidine-3-carboxylate is a critical aspect that underpins its utility as a chiral synthon in pharmaceutical development. This guide has provided a comprehensive overview of its properties, synthesis of its racemic precursor, a detailed protocol for its chiral resolution, and methods for its analytical characterization. The provided experimental details and tabulated data offer a practical resource for scientists and researchers, facilitating the efficient and controlled use of this important molecule in the synthesis of stereochemically defined active pharmaceutical ingredients.

References

A Technical Guide to Enantiomerically Pure Ethyl Piperidine-3-Carboxylate for Researchers

For researchers, scientists, and drug development professionals, obtaining chiral building blocks of high enantiomeric purity is paramount. Ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. This technical guide provides an in-depth overview of the commercial availability, analytical methodologies for chiral purity determination, and synthetic routes to enantiomerically pure (R)- and (S)-ethyl piperidine-3-carboxylate.

Commercial Supplier Landscape

A variety of chemical suppliers offer the (R) and (S) enantiomers of this compound, often referred to as ethyl nipecotate. While many suppliers list a chemical purity of 97-99%, the crucial metric for researchers is the enantiomeric excess (ee%) or enantiomeric ratio. This data is not always readily available on product pages but can typically be found on the Certificate of Analysis (CoA).

Below is a summary of commercially available grades for each enantiomer. Note that stated purity is typically chemical purity determined by Gas Chromatography (GC), and enantiomeric purity should be confirmed from supplier documentation.

Table 1: Commercial Suppliers and Available Grades of (R)-Ethyl piperidine-3-carboxylate

| Supplier | CAS Number | Stated Purity | Enantiomeric Purity (Typical) |

| Sigma-Aldrich | 25137-01-3 | 97%[1] | Refer to lot-specific CoA[2] |

| Santa Cruz Biotechnology | 25137-01-3 | 98%[3] | Refer to lot-specific CoA[4] |

| Otto Chemie | 25137-01-3 | 96% (Assay by GC: 98%)[4][5] | Not specified |

| Sihauli Chemicals | 25137-01-3 | 99%[6] | Not specified |

| RCA e.K. | 25137-01-3 | ≥ 97% | Enantiomeric ratio: ≥ 99:1[7] |

| Fluorochem | 25137-01-3 | 98% | Not specified |

| Hangzhou Longshine Bio-Tech | 25137-01-3 | 98% min[8] | Not specified |

Table 2: Commercial Suppliers and Available Grades of (S)-Ethyl piperidine-3-carboxylate

| Supplier | CAS Number | Stated Purity | Enantiomeric Purity (Typical) |

| Sigma-Aldrich | 37675-18-6 | 97% | Refer to lot-specific CoA[9] |

| Santa Cruz Biotechnology | 37675-18-6 | Not specified | Refer to lot-specific CoA[10] |

| Otto Chemie | 37675-18-6 | 97%[2][9] | Not specified |

| Chem-Impex | 37675-18-6 | ≥ 98% (GC) | Not specified |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of this compound is crucial for its use in pharmaceuticals. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. Racemic ethyl nipecotate can be resolved using chiral acids like dibenzoyl-L-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

The general workflow for this process is as follows:

Enzymatic Resolution

Biocatalytic methods offer a greener alternative for chiral resolution. Lipases can be used for the enantioselective hydrolysis of racemic this compound. For instance, Novozym 435 has been shown to preferentially hydrolyze the (R)-enantiomer. This leaves the unreacted (S)-enantiomer, which can then be separated and further purified, potentially through a subsequent classical resolution step to achieve high enantiomeric excess. One study reported achieving 98.5% ee for (S)-ethyl nipecotate using a two-step process of enzymatic and classical resolution[5][6].

Asymmetric Synthesis

Modern synthetic chemistry increasingly focuses on asymmetric synthesis, which aims to create a single enantiomer directly, avoiding the need for resolution. While specific industrial-scale protocols for this compound are often proprietary, academic research has explored various routes. These can include the use of chiral catalysts, such as rhodium-based catalysts for asymmetric reductive Heck reactions on pyridine precursors, or biocatalytic reductions of keto-ester precursors using enzymes like baker's yeast to set the desired stereocenter.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric purity of this compound, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. The following method has been reported for the successful separation of ethyl nipecotate enantiomers.

Table 3: Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Immobilized amylose-based chiral stationary phase |

| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | Typically 1.0 mL/min (adjust as needed) |

| Column Temperature | 25°C to 50°C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Resolution Factor (Rs) | > 3.5 has been reported between enantiomer peaks[11] |

The workflow for this analysis is outlined below:

Calculation of Enantiomeric Excess (ee%):

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

ee% = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100

Where:

-

Area_S is the peak area of the (S)-enantiomer.

-

Area_R is the peak area of the (R)-enantiomer.

This guide provides a foundational understanding for sourcing, synthesizing, and analyzing enantiomerically pure this compound. For critical applications, it is always recommended to obtain lot-specific Certificates of Analysis from the supplier and to verify enantiomeric purity in-house.

References

- 1. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]

- 2. (S)-Ethyl nipecotate, 97% 37675-18-6 India [ottokemi.com]

- 3. scbt.com [scbt.com]

- 4. (R)-Ethyl nipecotate, 96% 25137-01-3 India [ottokemi.com]

- 5. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. cphi-online.com [cphi-online.com]

- 8. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. Manufacturers of (S)-Ethyl nipecotate, 97%, CAS 37675-18-6, E 2465, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Knoevenagel Condensation for Coumarin Synthesis using Piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of coumarins, with a specific focus on the role of piperidine as a catalyst. This versatile reaction is a cornerstone in the synthesis of the coumarin scaffold, a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.

The Core Reaction Mechanism: The Role of Piperidine

The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base such as piperidine. The reaction proceeds through a series of steps culminating in the formation of the benzopyran-2-one core of coumarin. While often simplified as a straightforward base-catalyzed enolate formation, a more detailed and accurate mechanism involves the initial formation of an iminium ion.

The reaction catalyzed by piperidine, a secondary amine, is understood to proceed via the following key stages:

-

Iminium Ion Formation: Piperidine first reacts with the carbonyl group of salicylaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.

-

Enolate Formation: Concurrently, a second molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) to generate a resonance-stabilized enolate.

-